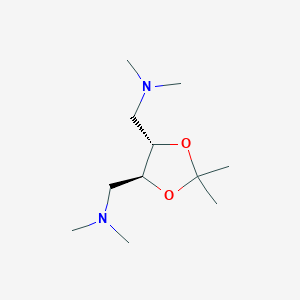

1,1'-((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(N,N-dimethylmethanamine)

Description

1,1'-((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(N,N-dimethylmethanamine) (CAS: 63126-30-7) is a chiral C₂-symmetric diamine derived from the 1,3-dioxolane backbone. Its molecular formula is C₁₁H₂₄N₂O₂, with a molecular weight of 216.33 g/mol and a monoisotopic mass of 216.1838 . The compound features two stereocenters in the (4S,5S) configuration, contributing to its enantioselective utility in asymmetric catalysis and ligand design . Synthesized from L-tartaric acid derivatives, it retains chirality from natural precursors, making it a valuable scaffold for developing stereochemically complex molecules .

Properties

Molecular Formula |

C11H24N2O2 |

|---|---|

Molecular Weight |

216.32 g/mol |

IUPAC Name |

1-[(4S,5S)-5-[(dimethylamino)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-N,N-dimethylmethanamine |

InChI |

InChI=1S/C11H24N2O2/c1-11(2)14-9(7-12(3)4)10(15-11)8-13(5)6/h9-10H,7-8H2,1-6H3/t9-,10-/m0/s1 |

InChI Key |

WOTDAPQUONJWPP-UWVGGRQHSA-N |

Isomeric SMILES |

CC1(O[C@H]([C@@H](O1)CN(C)C)CN(C)C)C |

Canonical SMILES |

CC1(OC(C(O1)CN(C)C)CN(C)C)C |

Origin of Product |

United States |

Preparation Methods

Diol to Diamine Conversion

The Sigma-Aldrich-listed (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol (CAS: 59539) provides a critical diol intermediate. Conversion to the target amine involves:

-

Activation of Hydroxyl Groups : Mesylation or tosylation converts -OH groups into better-leaving groups (e.g., mesylates).

-

Nucleophilic Displacement : Reaction with excess dimethylamine under high-pressure or heated conditions facilitates SN2 substitution.

Reaction Pathway

Optimization Challenges

-

Steric hindrance at the dioxolane’s 4,5-positions may reduce substitution efficiency.

-

Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but risk racemization at stereocenters.

Reductive Amination Approaches

Reductive amination offers a stereoretentive route to introduce amine groups. Starting from the dialdehyde derivative of the dioxolane diol:

-

Oxidation : Swern or Dess-Martin oxidation converts diol to dialdehyde.

-

Reductive Amination : Condensation with dimethylamine and subsequent reduction with NaBH₃CN or H₂/Pd-C yields the bis-amine.

Critical Parameters

-

pH Control : Maintain mildly acidic conditions (pH 4–6) to protonate intermediates and prevent imine hydrolysis.

-

Solvent : Tetrahydrofuran (THF) or methanol balances reagent solubility and reaction kinetics.

Use of Dimethylamine Reagents in Coupling Reactions

Patent WO2018198084A1 highlights 1,1-dimethoxy-N,N-dimethylmethanamine as a dimethylamine equivalent in nucleophilic substitutions. Applying this to a dioxolane dihalide (e.g., dibromide) enables a one-pot bis-amination:

Advantages

-

The methoxy groups act as leaving groups, facilitating displacement.

-

Mild conditions (room temperature, DMF solvent) preserve stereochemistry.

Stereochemical Considerations in Synthesis

The (4S,5S) configuration necessitates chiral auxiliaries or asymmetric catalysis. Key strategies include:

-

Chiral Pool Synthesis : Using D-tartaric acid ensures correct stereochemistry in the dioxolane core.

-

Kinetic Resolution : Enzymatic or chiral catalyst-mediated reactions during amination steps.

Table 1: Comparison of Preparation Methods

| Method | Starting Material | Key Reagents | Yield* | Stereochemical Integrity |

|---|---|---|---|---|

| Acetalization | D-Tartaric acid | 2,2-Dimethoxypropane, pTSA | High | Excellent |

| Nucleophilic Substitution | Dimesylate | Dimethylamine | Moderate | Good |

| Reductive Amination | Dialdehyde | Me₂NH, NaBH₃CN | Low | Moderate |

| Coupling with Me₂N reagent | Dioxolane dibromide | 1,1-Dimethoxy-N,N-dimethylmethanamine | High | Excellent |

Chemical Reactions Analysis

Types of Reactions

1,1’-((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(N,N-dimethylmethanamine) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amines.

Scientific Research Applications

1,1’-((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(N,N-dimethylmethanamine) has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a biochemical probe and in drug design.

Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1’-((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(N,N-dimethylmethanamine) involves its interaction with specific molecular targets. The dioxolane ring and dimethylamine groups enable the compound to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Core Backbone Modifications

- Compound A: [(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis[N-(thiophen-2-ylmethylidene)methanamine] (C₁₇H₂₀N₂O₂S₂) Replaces N,N-dimethyl groups with thiophene-based Schiff bases. Exhibits a monoclinic crystal system (space group P2₁) with a dihedral angle of 17.0° between thiophene rings . Stabilized by C–H···O/S interactions and C–H···π stacking, enhancing crystallinity .

- Compound B: ((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol) (C₃₁H₃₀O₄) Substitutes dimethylamine groups with diphenylmethanol moieties. Higher molecular weight (466.57 g/mol) and lipophilicity due to aromatic substituents . Used in asymmetric organocatalysis for alcohol-mediated enantioselective transformations .

Stereochemical Derivatives

- Compound C: (4R,5R)-2,2-Dimethyl-4,5-bis(diphenylphosphinomethyl)-1,3-dioxolane Phosphine-modified variant for transition-metal catalysis (e.g., ruthenium complexes in hydrogenation) . Shows enhanced catalytic activity in prochiral substrate activation compared to the dimethylamine parent .

Physicochemical Properties

Key Findings :

- Triazole-functionalized variants (e.g., 7a/7b in ) show antileishmanial activity with IC₅₀ values in the micromolar range .

Crystallographic and Stability Data

Biological Activity

The compound 1,1'-((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(N,N-dimethylmethanamine) is a derivative of dioxolane with potential biological applications. Its structure features a dioxolane moiety linked to two dimethylmethanamine groups. This article reviews the biological activity of this compound, focusing on its antibacterial and antifungal properties.

Chemical Structure and Properties

- Molecular Formula: C_{14}H_{26}N_{2}O_{2}

- Molecular Weight: 270.37 g/mol

- CAS Number: 143101-86-4

The compound's structure can be represented as follows:

Synthesis

The synthesis of the compound typically involves the reaction of chiral dioxolanes with N,N-dimethylmethanamine under controlled conditions. The process yields high purity and enantiomeric excess.

Biological Activity Overview

Research has shown that derivatives of dioxolanes exhibit significant biological activities. The following sections detail specific studies related to the antibacterial and antifungal activities of similar compounds.

Antibacterial Activity

A study on various dioxolane derivatives demonstrated promising antibacterial properties against several strains of bacteria. The compounds were tested against:

-

Gram-positive bacteria:

- Staphylococcus aureus

- Staphylococcus epidermidis

- Enterococcus faecalis

-

Gram-negative bacteria:

- Pseudomonas aeruginosa

- Escherichia coli

- Klebsiella pneumoniae

Results indicated that certain dioxolane derivatives exhibited Minimum Inhibitory Concentration (MIC) values ranging from 625 to 1250 µg/mL against S. aureus and S. epidermidis, suggesting effective antibacterial activity .

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 625–1250 | Excellent |

| Staphylococcus epidermidis | 625–1250 | Excellent |

| Enterococcus faecalis | 625 | Excellent |

| Pseudomonas aeruginosa | Not tested | Variable |

| Escherichia coli | Not active | None |

Antifungal Activity

In addition to antibacterial properties, the compound's antifungal activity was evaluated against Candida albicans. Most derivatives showed significant antifungal effects except for one variant. The results indicated that the presence of specific substituents in the dioxolane structure influenced the biological activity positively .

| Fungal Strain | Activity Level |

|---|---|

| Candida albicans | Significant |

Case Study 1: Antibacterial Efficacy

A comparative study analyzed the efficacy of various dioxolane derivatives against multi-drug resistant bacterial strains. The results revealed that compounds with specific structural modifications exhibited enhanced antibacterial activity compared to their simpler counterparts.

Case Study 2: Antifungal Screening

In another study focusing on antifungal properties, researchers synthesized a series of dioxolane derivatives and tested them against clinical isolates of fungi. The findings suggested that structural diversity in these compounds could lead to the development of new antifungal agents.

Q & A

Q. What are the established synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The compound can be synthesized via Schiff base condensation. A typical protocol involves refluxing 2-thiophenealdehyde with the chiral precursor ((4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-diyl)dimethanamine in ethanol for 2 hours, followed by recrystallization from ethanol to achieve a 76% yield . Key optimization factors include:

- Solvent Choice : Ethanol promotes imine formation while minimizing side reactions.

- Temperature Control : Reflux conditions (~78°C) balance reaction rate and thermal decomposition risks.

- Purification : Slow evaporation of ethanol yields single crystals suitable for X-ray diffraction, ensuring structural validation .

Q. How is the stereochemical integrity of the dioxolane core preserved during synthesis?

Methodological Answer: The (4S,5S)-configured dioxolane ring is derived from L-tartaric acid, a chiral pool reagent, ensuring retention of stereochemistry. The rigid dioxolane ring enforces an envelope conformation, stabilizing the chiral centers. Crystallographic data (e.g., Flack parameter analysis via TWIN/BASF refinement in SHELXL) confirm absolute configuration .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- X-ray Crystallography : Resolves molecular conformation (e.g., dihedral angles between thiophene rings: 17.0°) and intermolecular interactions (C–H⋯O/S) .

- NMR Spectroscopy : H/C NMR confirms imine formation (δ ~8.3 ppm for HC=N) and methylene linkages.

- Polarimetry : Monitors enantiomeric excess (e.g., [α] values) to verify chiral purity .

Advanced Research Questions

Q. How does the compound’s stereochemistry influence its performance in asymmetric catalysis?

Methodological Answer: The (4S,5S)-configuration enables its use as a chiral ligand in transition-metal complexes. For example, when coordinated to ruthenium(II), it facilitates asymmetric hydrogenation of ketimines with >80% enantiomeric excess (ee). The dioxolane’s bite angle (~100°) and electron-donating N,N-dimethyl groups enhance metal-ligand cooperativity, critical for substrate activation . Table 1 : Catalytic Performance with Ru/Ir Complexes

| Metal | Substrate | ee (%) | Reference |

|---|---|---|---|

| Ru(II) | 2,3,3-Trimethylindolenine | 81.4 | |

| Ir(I) | Prochiral ketones | 76–85 |

Q. What strategies mitigate data contradictions in crystallographic refinement for derivatives of this compound?

Methodological Answer: Discrepancies in Flack parameters or hydrogen bonding networks often arise from twinning or disordered solvent. To address this:

Q. Can this compound serve as a precursor for bioactive molecules, and what functionalization methods are viable?

Methodological Answer: Yes. The secondary amine and dioxolane moieties allow derivatization via:

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole groups, enhancing antileishmanial activity (IC < 10 μM) .

- Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura reactions with aryl boronic acids enable π-system extension for fluorescence or receptor targeting .

Q. What computational methods support mechanistic studies of its catalytic behavior?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.